molecular formula C9H10N2O2S B2649366 Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate CAS No. 1017273-57-2

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate

Cat. No.: B2649366
CAS No.: 1017273-57-2
M. Wt: 210.25
InChI Key: XIKBVOMOQZSPRM-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Scientific Research Applications

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may act as an inhibitor of certain kinases, leading to the modulation of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
  • 6-ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Uniqueness: The unique structural arrangement of this compound, particularly the position of the ethyl and methyl groups, imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)5-6(2)14-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKBVOMOQZSPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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